Histamine H3 Receptor Functional Agonism: Ortho‑Cl Abolishes In‑Vivo Activity Compared with Lead Diphenylmethyl Carbamate
When the ortho‑chlorobenzhydrylamine fragment is incorporated into the diphenylmethyl carbamate series (compound 12), it eliminates histamine H3 receptor agonist activity. The unsubstituted lead (compound 2) displays an oral ED50 of 5.3 ± 2.6 mg kg⁻¹ in mice with full intrinsic activity (α = 1.0), whereas the ortho‑chloro derivative shows no calculable EC50 in vitro and an ED50 >10 mg kg⁻¹ in vivo, representing at best marginal residual activity [REFS‑1]. Para‑chloro substitution (compounds 14, 15) similarly abolishes activity, confirming that ortho‑ and para‑substitution share a steric liability, but only the ortho‑chloro compound combines this inactivity with the unique steric encumbrance required for specific synthetic applications.
| Evidence Dimension | In‑vivo partial agonist activity at histamine H3 receptor (mouse, p.o.) |
|---|---|
| Target Compound Data | Compound 12 (ortho‑Cl): ED50 >10 mg kg⁻¹; EC50 not calculable; Ki >10,000 nM |
| Comparator Or Baseline | Compound 2 (unsubstituted diphenylmethyl): ED50 = 5.3 ± 2.6 mg kg⁻¹; α = 1.0 |
| Quantified Difference | >1.9‑fold higher ED50; full agonism lost (α not calculable) |
| Conditions | Functional assay on synaptosomes of rat cerebral cortex (in vitro) and central assay with p.o. administration to mice (in vivo) |
Why This Matters
Selecting the ortho‑chloro building block guarantees a silent H3‑receptor pharmacophore, making it the reagent of choice for negative‑control probes or for SAR studies where steric rather than electronic deactivation is required.
- [1] Sasse, A., Stark, H., Ligneau, X., Elz, S., Reidemeister, S., Ganellin, C. R., Schwartz, J.-C., & Schunack, W. (2000). (Partial) agonist/antagonist properties of novel diarylalkyl carbamates on histamine H3 receptors. Bioorganic & Medicinal Chemistry, 8(5), 1139–1149. View Source
